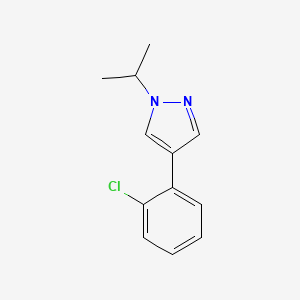

4-(2-Chlorophenyl)-1-propan-2-ylpyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9(2)15-8-10(7-14-15)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNPOMJVVDSEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole include:

(S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807) : Features a pyridine core with a 2-chlorophenyl group and ester substituents, demonstrating enhanced lipophilicity due to the tricarboxylate moiety .

4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic acid (Novo4j): A phthalic acid derivative with nitro and benzoylamino groups, offering distinct electronic properties for enzyme inhibition .

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : A pyrazole-chalcone hybrid with dichlorophenyl and methoxyphenyl groups, studied for its crystallographic properties ().

Table 1: Structural and Physicochemical Comparison

logP values estimated using density-functional theory (DFT) methods (e.g., B3LYP/6-31G) .

Physicochemical Properties

- Lipophilicity: The isopropyl group in 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole increases hydrophobicity (predicted logP ~3.2) compared to Novo4j (logP ~1.5), which has polar nitro and carboxylic groups. W1807 exhibits moderate lipophilicity (logP ~2.8) due to its ester functionalities .

- This contrasts with the electron-donating methoxy group in the chalcone derivative (), which stabilizes resonance structures.

Computational Studies

- Tools like Multiwfn () enable detailed analysis of electron localization functions (ELF) and bond orders.

- Docking Studies : Analogous compounds (e.g., W1807) have been docked into enzyme active sites using programs like AutoDock, though results vary between software packages .

Vorbereitungsmethoden

Solvent-Free Synthesis

Polyphosphoric acid (PPA) as a catalyst under solvent-free conditions enhances atom economy and reduces reaction time (1 hour at 90°C).

Acid-Catalyzed Hydrolysis

For intermediates requiring deprotection, HCl in aqueous ethanol (40°C, 5 hours) cleaves alkoxy groups without degrading the pyrazole core.

Optimization Table :

Comparative Analysis of Synthetic Routes

-

Efficiency : Multi-component reactions outperform stepwise methods in yield and time.

-

Scalability : Solvent-free cyclocondensation is ideal for industrial applications due to lower waste.

-

Flexibility : Post-synthetic alkylation allows late-stage diversification but suffers from lower yields.

Structural Validation : Single-crystal X-ray diffraction of related pyrazoles confirms the regiochemistry of substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole, and what reaction conditions are critical for achieving high yield?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution at the chlorophenyl group using amines or thiols under basic conditions (e.g., K₂CO₃ or NaH). Reaction parameters like temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) must be tightly controlled to minimize side products. Intermediate purity is monitored via TLC, and final product structure is confirmed using ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure and stereochemistry of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions on the pyrazole and chlorophenyl rings .

- X-ray crystallography: Resolves 3D molecular geometry, including bond angles and dihedral angles, critical for understanding steric effects and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are common chemical modifications to enhance the bioactivity of 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole?

- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the pyrazole ring to improve binding affinity to biological targets. Substituent effects are evaluated via structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for synthesizing 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole?

- Methodological Answer: Apply factorial design (e.g., 2³ full factorial) to test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. For example, a central composite design reduced reaction time by 30% while maintaining >90% yield .

Q. What computational approaches predict the reactivity and biological interactions of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculates reaction pathways for substitutions or oxidations, identifying transition states and activation energies .

- Molecular docking: Simulates binding modes with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related pyrazole derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer: Validate assay protocols (e.g., cell viability assays) using positive controls and standardized cell lines. Confirm compound purity via HPLC (>95%) to rule out impurities affecting results. Cross-reference with structurally analogous compounds (e.g., 1-(4-chloro-2-fluorophenyl) derivatives) to identify trends in bioactivity .

Q. What strategies are effective for isolating stereoisomers or resolving racemic mixtures of 4-(2-Chlorophenyl)-1-propan-2-ylpyrazole derivatives?

- Methodological Answer: Use chiral stationary phases in HPLC (e.g., Chiralpak® IA) for enantiomer separation. Alternatively, employ diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) followed by recrystallization .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer: Conduct pseudo-first-order kinetics under varied conditions (e.g., excess nucleophile). Monitor reaction progress via UV-Vis spectroscopy or quenching experiments. Arrhenius plots (ln(rate) vs. 1/T) determine activation energy, distinguishing between concerted or stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.